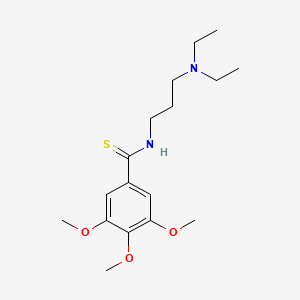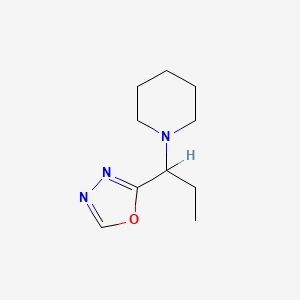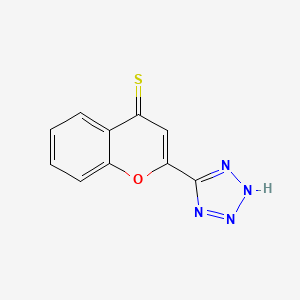
Formaldehyde;2-methylphenol;3-methylphenol;4-methylphenol;phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “o-Cresol, m-cresol, p-cresol, phenol, formaldehyde polymer” is a type of phenolic resin. Phenolic resins are synthetic polymers obtained by the reaction of phenol or substituted phenol with formaldehyde. These resins are known for their high mechanical strength, heat resistance, and excellent electrical insulating properties. The specific combination of o-cresol, m-cresol, p-cresol, and phenol with formaldehyde results in a versatile polymer used in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
-
Phenol-Formaldehyde Reaction: : The synthesis of phenolic resins typically involves the reaction of phenol with formaldehyde under acidic or basic conditions. The reaction can be controlled to produce either a novolac or a resole resin. Novolac resins are produced under acidic conditions and require a curing agent, while resole resins are produced under basic conditions and are self-curing.
-
Cresol-Formaldehyde Reaction: : Similar to phenol, cresols (o-cresol, m-cresol, and p-cresol) can react with formaldehyde to form cresol-formaldehyde resins. The reaction conditions, such as temperature, pH, and the molar ratio of reactants, can be adjusted to control the properties of the resulting polymer.
Industrial Production Methods
-
Batch Process: : In the batch process, phenol or cresol is mixed with formaldehyde in a reactor. The mixture is heated to the desired temperature, and the reaction is allowed to proceed for a specific time. The reaction mixture is then cooled, and the resin is separated and purified.
-
Continuous Process: : In the continuous process, the reactants are continuously fed into a reactor, and the reaction products are continuously removed. This method allows for better control of reaction conditions and consistent product quality.
化学反応の分析
Types of Reactions
-
Oxidation: : Cresols and phenol can undergo oxidation reactions to form quinones and other oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
-
Reduction: : Reduction reactions of cresols and phenol can lead to the formation of methylcyclohexanol and other reduced products. Common reducing agents include lithium aluminum hydride and sodium borohydride.
-
Substitution: : Cresols and phenol can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation. These reactions typically occur under acidic conditions with reagents like nitric acid, halogens, and sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium, hydrogen peroxide in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation, sulfuric acid for sulfonation.
Major Products
Oxidation: Quinones, hydroquinones.
Reduction: Methylcyclohexanol, cyclohexanol.
Substitution: Nitro-cresols, halogenated cresols, sulfonated cresols.
科学的研究の応用
Phenolic resins, including those made from o-cresol, m-cresol, p-cresol, and phenol with formaldehyde, have a wide range of scientific research applications:
Chemistry: Used as precursors for the synthesis of other chemicals and materials, including plastics, adhesives, and coatings.
Biology: Employed in the preparation of biological specimens for electron microscopy due to their excellent embedding properties.
Medicine: Utilized in the production of medical devices and equipment, such as surgical instruments and dental materials, due to their biocompatibility and sterilizability.
Industry: Widely used in the manufacture of laminates, insulation materials, and molded products due to their high mechanical strength and thermal stability.
作用機序
The mechanism by which phenolic resins exert their effects is primarily through the formation of a highly cross-linked polymer network. This network is formed by the reaction of phenol or cresol with formaldehyde, resulting in a three-dimensional structure that provides the resin with its characteristic properties. The molecular targets and pathways involved include:
Cross-Linking: The hydroxyl groups of phenol or cresol react with the aldehyde groups of formaldehyde to form methylene bridges, leading to a highly cross-linked polymer network.
Thermal Stability: The aromatic structure of phenol and cresol contributes to the thermal stability of the resin, making it resistant to high temperatures.
Mechanical Strength: The cross-linked structure provides high mechanical strength and rigidity to the resin.
類似化合物との比較
Phenolic resins can be compared with other similar compounds, such as urea-formaldehyde resins and melamine-formaldehyde resins:
Urea-Formaldehyde Resins: These resins are made by reacting urea with formaldehyde. They are widely used in the production of particleboard and plywood but have lower thermal stability and mechanical strength compared to phenolic resins.
Melamine-Formaldehyde Resins: These resins are made by reacting melamine with formaldehyde. They have higher thermal stability and chemical resistance compared to phenolic resins but are more expensive to produce.
List of Similar Compounds
- Urea-Formaldehyde Resins
- Melamine-Formaldehyde Resins
- Epoxy Resins
- Polyester Resins
Phenolic resins, particularly those made from o-cresol, m-cresol, p-cresol, and phenol with formaldehyde, are unique in their combination of high thermal stability, mechanical strength, and electrical insulating properties, making them suitable for a wide range of applications in various fields.
特性
CAS番号 |
41701-84-2 |
|---|---|
分子式 |
C28H32O5 |
分子量 |
448.5 g/mol |
IUPAC名 |
formaldehyde;2-methylphenol;3-methylphenol;4-methylphenol;phenol |
InChI |
InChI=1S/3C7H8O.C6H6O.CH2O/c1-6-2-4-7(8)5-3-6;1-6-3-2-4-7(8)5-6;1-6-4-2-3-5-7(6)8;7-6-4-2-1-3-5-6;1-2/h3*2-5,8H,1H3;1-5,7H;1H2 |
InChIキー |
QDKRAMJGAUVPAE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)O.CC1=CC(=CC=C1)O.CC1=CC=CC=C1O.C=O.C1=CC=C(C=C1)O |
関連するCAS |
41701-84-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-[Bis(2-aminoethyl)amino]propane-1-sulfonic acid](/img/structure/B14674585.png)



![4-[(4-Pentylphenoxy)carbonyl]phenyl 4-pentylbenzoate](/img/structure/B14674599.png)
![2-[2-(3-Chlorophenyl)hydrazinylidene]-2-cyano-N-phenylacetamide](/img/structure/B14674606.png)

![6-Phenyl-5,6,7,8-tetrahydrophosphinino[4,3-d]pyrimidine-2,4-diamine](/img/structure/B14674632.png)


